molecular formula C8H7FN2O3 B14815787 4-Cyclopropoxy-3-fluoro-5-nitropyridine

4-Cyclopropoxy-3-fluoro-5-nitropyridine

Cat. No.: B14815787
M. Wt: 198.15 g/mol
InChI Key: ZAYORMBYSJLJIV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Cyclopropoxy-3-fluoro-5-nitropyridine involves several steps. One common method includes the reaction of 3-bromo-2-nitropyridine with cyclopropanol in the presence of a base to form the cyclopropoxy derivative. This is followed by fluorination using a fluorinating agent such as Selectfluor® . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

4-Cyclopropoxy-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluoro-5-nitropyridine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Cyclopropoxy-3-fluoro-5-nitropyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluoro-5-nitropyridine

InChI

InChI=1S/C8H7FN2O3/c9-6-3-10-4-7(11(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2

InChI Key

ZAYORMBYSJLJIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2[N+](=O)[O-])F

Origin of Product

United States

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